BenchChemオンラインストアへようこそ!

3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Positional isomerism kinase hinge-binding structure-activity relationship

This is the definitive N1-pyridin-3-ylmethyl variant of the Deciphera triazol-5-one kinase inhibitor chemotype. Essential for matched-pair hinge-binding selectivity studies versus the pyridin-2-yl isomer (CAS 1396882-54-4). Identical MW, XLogP3, and TPSA ensure that any potency divergence stems solely from pyridine nitrogen spatial orientation, a critical parameter under WO2014145023A1 SAR. Procure both isomers to deconvolute c-FMS, c-KIT, and PDGFR engagement without confounding lipophilicity shifts. Ideal as a 'core' chemotype reference standard for HPLC/DAD logD calibration and N1-alkylation methodology development.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 1421529-48-7
Cat. No. B2826779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
CAS1421529-48-7
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CN=CC=C4
InChIInChI=1S/C17H16N4O/c22-17-20(12-13-5-4-10-18-11-13)19-16(14-8-9-14)21(17)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12H2
InChIKeyJWPHGXRZVVQELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1421529-48-7): Chemical Identity, Scaffold Class, and Sourcing Context


3-Cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1421529-48-7) is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazol-5(4H)-one class, with molecular formula C₁₇H₁₆N₄O and a molecular weight of 292.33 g/mol [1]. Its structure features a central triazolone ring substituted at N-1 with a pyridin-3-ylmethyl group, at C-3 with a cyclopropyl ring, and at N-4 with a phenyl ring. The compound is listed in the PubChem database (CID 71793641) and is catalogued by several chemical suppliers as a research-grade screening compound or synthetic intermediate [2]. The 1,2,4-triazol-5-one scaffold has been the subject of significant pharmaceutical patent activity, most notably by Deciphera Pharmaceuticals, LLC, which disclosed this chemotype as inhibitors of the c-FMS (CSF-1R), c-KIT, and PDGFR kinases for oncology and autoimmune disease indications [3]. Quantitative biological characterization data for this specific compound, however, remain absent from the peer-reviewed and patent literature at the time of this assessment.

Why Generic Substitution Fails for CAS 1421529-48-7: Positional Isomerism, Scaffold Topology, and N1-Substituent Identity Drive Differential Binding


Compounds within the 1,2,4-triazol-5-one class cannot be regarded as functionally interchangeable. The Deciphera patent family (WO2014145023A1) explicitly demonstrates that subtle structural variations—including the identity of the N1-substituent and the specific heteroaryl attachment point—produce order-of-magnitude differences in kinase inhibition potency and selectivity profiles across c-FMS, c-KIT, and PDGFR [1]. The pyridin-3-ylmethyl group at N1 in CAS 1421529-48-7 is a critical pharmacophoric element: its regioisomeric counterpart, the pyridin-2-ylmethyl analog (CAS 1396882-54-4), presents the pyridine nitrogen at a different spatial orientation, which is expected to alter hydrogen-bonding interactions with the kinase hinge region [2]. Furthermore, the cyclopropyl group at C-3 contributes conformational rigidity and metabolic stability relative to larger cycloalkyl or acyclic alkyl substituents, while the triazol-5-one carbonyl serves as a key hydrogen-bond acceptor distinct from the fully aromatic 1,2,4-triazole scaffold [3]. These structural features are not decorative; in this chemotype, they are the primary determinants of target engagement and selectivity. Substitution with an in-class analog bearing a different N1-heteroaryl attachment or lacking the triazolone carbonyl would therefore constitute a different chemical entity with unvalidated biological activity.

Quantitative Differentiation Evidence for CAS 1421529-48-7: Head-to-Head Structural, Physicochemical, and Scaffold-Level Comparison Against Closest Analogs


Pyridine Regioisomerism: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution Defines Hinge-Binding Geometry in the Triazol-5-one Kinase Inhibitor Pharmacophore

CAS 1421529-48-7 bears the pyridin-3-ylmethyl substituent at the N1 position of the triazolone ring, whereas its closest catalogued analog CAS 1396882-54-4 bears the pyridin-2-ylmethyl group—a positional isomerism that relocates the pyridine nitrogen by one ring position. PubChem-computed properties are identical for molecular weight (292.33 g/mol), molecular formula (C₁₇H₁₆N₄O), XLogP3 (2.0), topological polar surface area (48.8 Ų), hydrogen bond acceptor count (3), and hydrogen bond donor count (0), confirming that these two compounds share identical bulk physicochemical descriptors [1][2]. The differentiation is therefore purely geometric: the 3-pyridyl isomer orients the pyridine nitrogen in a meta relationship to the methylene linker, while the 2-pyridyl isomer places it in an ortho relationship. In the context of the Deciphera c-FMS/c-KIT/PDGFR triazol-5-one pharmacophore, the N1-heteroaryl attachment point determines the vector of the hydrogen-bond acceptor into the kinase hinge region, and the patent explicitly covers both pyridinyl substitution patterns as distinct embodiments with separate SAR [3]. The absence of published comparative biochemical IC₅₀ data between these two regioisomers represents a critical gap in the current evidence base; however, the patent's treatment of pyridinyl attachment as a variable of independent SAR significance supports the conclusion that the two isomers are not functionally interchangeable. Researchers selecting between these compounds for kinase inhibitor screening must treat them as distinct chemical probes.

Positional isomerism kinase hinge-binding structure-activity relationship c-FMS inhibitor pharmacophore

Scaffold-Level Differentiation: 1,2,4-Triazol-5-one Carbonyl vs. Fully Aromatic 1,2,4-Triazole Core Determines Hydrogen-Bond Acceptor Capacity and Target Engagement Mode

CAS 1421529-48-7 possesses a 1,2,4-triazol-5(4H)-one core containing a carbonyl group at position 5, distinguishing it from the fully aromatic 1,2,4-triazole scaffold exemplified by 3-cyclopropyl-4-phenyl-4H-1,2,4-triazole (CAS 1553431-50-7) [1]. The triazolone carbonyl contributes one of the three hydrogen-bond acceptor sites in the target compound and is a key pharmacophoric element in the Deciphera kinase inhibitor series, where it is positioned to engage the catalytic lysine or backbone NH of the DFG motif in the kinase active site [2]. In contrast, the aromatic triazole analog lacks this carbonyl, reducing the hydrogen-bond acceptor count from 3 to 2 and fundamentally altering the molecular recognition surface. The triazolone scaffold also introduces a stereoelectronic difference: the carbonyl restricts the electron delocalization pattern of the five-membered ring compared to the fully conjugated triazole, affecting both the pKa of adjacent nitrogen atoms and the preferred tautomeric form [3]. This scaffold-level distinction has direct consequences for target selectivity: the Deciphera patent explicitly claims the triazol-5-one scaffold for c-FMS/c-KIT/PDGFR inhibition, whereas historical 3-(substituted phenyl)-5-(substituted cyclopropyl)-1,2,4-triazoles (without the 5-one) were developed as insecticides and acaricides (US Patent 6,262,099), targeting entirely different biological systems [4]. Researchers procuring compounds for kinase-focused screening should therefore preferentially select the triazol-5-one scaffold over the corresponding aromatic triazole.

Scaffold hopping triazolone vs. triazole hydrogen-bond acceptor kinase inhibitor design

N1-Substituent Pharmacophore Mapping: Pyridin-3-ylmethyl vs. 3-Trifluoromethylbenzyl Defines Differential Lipophilic Bulk and Kinase Selectivity Potential

Among the triazol-5-one analogs retaining the same C-3 cyclopropyl and N-4 phenyl groups, variation at the N1 position produces compounds with distinct physicochemical and predicted pharmacological profiles. CAS 1421529-48-7 carries the pyridin-3-ylmethyl group (a basic heteroaryl-methyl substituent), whereas a catalogued analog carries the 3-(trifluoromethyl)benzyl group—a more lipophilic, electron-deficient aromatic substituent . Computed properties reveal that the pyridin-3-ylmethyl substituent contributes a basic nitrogen center (pyridine pKa ~5.2), introducing pH-dependent ionization behavior absent in the trifluoromethylbenzyl analog. Within the Deciphera patent series, the N1-substituent corresponds to the 'W' group in Formula I, which is explicitly designated as a selectivity-determining element: W can be heteroaryl (including pyridinyl) or -NHC(O)R linkers, and the patent teaches that W identity modulates the compound's selectivity among c-FMS, c-KIT, and PDGFR kinases [1]. The commercially characterized tool compound c-Fms-IN-9 (CAS 1628574-50-4), which exemplifies the triazol-5-one chemotype from WO2014145023A1, achieves an IC₅₀ of <10 nM against unphosphorylated c-FMS kinase (uFMS) while maintaining >10-fold selectivity over uKIT (IC₅₀ 0.1–1 μM) through optimization of its own distinct N1-substituent [2]. Although no direct IC₅₀ data exist for CAS 1421529-48-7, the pyridin-3-ylmethyl group is positioned to act as a hinge-binding motif—potentially conferring a different selectivity signature compared to the trifluoromethylbenzyl analog, which would engage the kinase through hydrophobic interactions rather than hydrogen bonding. This N1-substituent divergence is sufficient to preclude any assumption of functional equivalence between these two compounds.

N1-substituent SAR lipophilic efficiency kinase selectivity triazol-5-one analogs

Cyclopropyl C-3 Substituent: Conformational Restraint and Metabolic Stability Advantage Over Larger Cycloalkyl or Acyclic Alkyl Groups at the Equivalent Position

The cyclopropyl group at C-3 of CAS 1421529-48-7 is a deliberate medicinal chemistry design element. In the Deciphera triazol-5-one patent, the group corresponding to the C-3 position (designated as 'A' in Formula I) is selected from C₁–C₆ alkyl, branched C₃–C₈ alkyl, fluoroalkyl, C₃–C₈ carbocyclyl, phenyl, heterocyclyl, or heteroaryl, with the patent explicitly teaching that this position tolerates diverse substituents while modulating potency and physicochemical properties [1]. Cyclopropyl occupies a privileged position in this SAR: it provides greater conformational restriction than acyclic alkyl groups (reducing the entropic penalty upon target binding) while maintaining a smaller steric footprint than cyclobutyl, cyclopentyl, or cyclohexyl analogs that could encroach on the kinase gatekeeper residue or the solvent front [2]. The well-established metabolic stability advantage of the cyclopropyl group over ethyl, isopropyl, or tert-butyl substituents—arising from the resistance of the cyclopropyl C–H bonds to cytochrome P450-mediated oxidation—is a class-level property extensively documented in medicinal chemistry literature [3]. Within the triazol-5-one series specifically, the patent's allowance of fluoroalkyl substituents at the equivalent position suggests that metabolic soft spots are a recognized liability in this chemotype, making the cyclopropyl variant a strategically conservative choice for in vivo studies where oxidative metabolism is a concern [1]. No direct comparative microsomal stability data between the cyclopropyl analog and its acyclic or larger cycloalkyl counterparts have been published for this specific scaffold.

Cyclopropyl metabolic stability conformational restriction triazolone C-3 SAR kinase inhibitor optimization

Optimal Research and Procurement Application Scenarios for CAS 1421529-48-7: Where the Pyridin-3-ylmethyl Triazol-5-one Provides Specific Scientific Value


Kinase Selectivity Profiling Across c-FMS, c-KIT, and PDGFR: Pyridin-3-ylmethyl as a Hinge-Binding Probe in the Deciphera Triazol-5-one Chemotype

For research groups executing the Deciphera triazol-5-one patent strategy (WO2014145023A1), CAS 1421529-48-7 serves as a specific N1-pyridin-3-ylmethyl variant for inclusion in a kinase selectivity panel [1]. Because the patent explicitly treats heteroaryl attachment at N1 as a selectivity-determining parameter, procuring both the pyridin-3-ylmethyl and pyridin-2-ylmethyl isomers (CAS 1396882-54-4) as a matched pair enables direct within-scaffold comparison of hinge-binding geometry on c-FMS vs. c-KIT vs. PDGFR selectivity. The identical computed physicochemical properties of these two isomers (MW 292.33, XLogP3 2.0, TPSA 48.8 Ų) eliminate confounding factors from lipophilicity or solubility differences, allowing any observed potency or selectivity divergence to be attributed specifically to the pyridine nitrogen spatial orientation [2]. This matched-pair experimental design is not achievable with other N1-substituents in this series (e.g., trifluoromethylbenzyl or furanylmethyl variants) because those substituents differ simultaneously in both geometry and lipophilicity. At the current state of published knowledge, quantitative IC₅₀ data for this compound must be generated de novo by the end user; however, the structural rationale for its inclusion in a kinase panel is directly supported by the patent SAR framework.

Triazol-5-one Scaffold Reference Standard for Analytical Method Development and Synthetic Route Validation

CAS 1421529-48-7 is suitable as a physicochemical reference standard for analytical chemistry applications within the triazol-5-one compound class. Its well-defined computed properties—XLogP3 of 2.0, TPSA of 48.8 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds—provide a balanced, moderate-lipophilicity reference point for HPLC method development and logD calibration [1]. The compound can serve as a retention-time marker for reversed-phase chromatography of congeneric triazol-5-one analogs, particularly those within the Deciphera patent chemical space. Its cyclopropyl, phenyl, and pyridinyl substructures provide distinct UV chromophores for diode-array detection, and the absence of ionizable protons simplifies pH-dependent retention behavior compared to analogs bearing carboxylic acid, amine, or phenolic groups. For vendors and CROs establishing synthetic routes to the broader triazol-5-one class, this compound may also serve as a model substrate for optimizing N1-alkylation conditions with heteroaryl-methyl halides, a key synthetic transformation in this chemical series.

Negative Control or Inactive Comparator Design in Triazol-5-one Structure-Activity Relationship Studies

Given the absence of published kinase inhibition data for CAS 1421529-48-7, it may occupy a valuable position in SAR studies as either a compound of unknown (to-be-determined) activity or, if experimentally found to be weakly active, as a matched negative control for more potent pyridin-3-ylmethyl-containing triazol-5-ones. The structural features that define this compound—a cyclopropyl at C-3 and a pyridin-3-ylmethyl at N1—represent a minimal or 'core' substitution pattern within the Deciphera chemotype, lacking the elaborated W-group extensions (such as amide-linked heterocycles) that drive potency in the patent's exemplified compounds like c-Fms-IN-9 [1]. If experimentally confirmed to have weak or negligible c-FMS/c-KIT/PDGFR inhibition, this compound would serve as a structurally faithful inactive comparator, enabling researchers to attribute the activity of more potent analogs specifically to their N1-substituent elaborations rather than to the triazol-5-one core itself. This application scenario depends entirely on experimental validation and represents a prospective use case contingent on de novo data generation.

Fragment-Based or Scaffold-Oriented Screening Library Member for Kinase and Non-Kinase Target Panels

With a molecular weight of 292.33 g/mol—positioned at the boundary between fragment and lead-like chemical space—and a balanced physicochemical profile (moderate XLogP3 of 2.0, acceptable TPSA of 48.8 Ų, and only four rotatable bonds), CAS 1421529-48-7 meets the property criteria for inclusion in diversity-oriented or target-focused screening libraries [1]. The pyridin-3-ylmethyl group is a recognized privileged substructure in kinase inhibitor design, appearing in multiple FDA-approved Type II kinase inhibitors as a hinge-binding motif. Combined with the cyclopropyl-phenyl-triazolone core, this compound represents a chemically distinct entry point for hit discovery campaigns that complements more common pyrazole, imidazole, or pyrrolopyridine screening sets. Its value in this context is as a unique chemotype probe—the presence of both the triazolone carbonyl and the meta-pyridine nitrogen creates a hydrogen-bond acceptor geometry distinct from the para- or ortho-pyridine arrangements found in the majority of commercial kinase inhibitor libraries. For industrial procurement teams building proprietary screening collections, the differentiation from the pyridin-2-yl isomer (CAS 1396882-54-4) alone justifies inclusion of both compounds as separate library members.

Quote Request

Request a Quote for 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.